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Compound of Interest

Compound Name:
2-Chloro-3,4-

dimethoxybenzaldehyde

CAS No.: 5417-17-4

Cat. No.: B052801 Get Quote

Executive Summary
2-Chloro-3,4-dimethoxybenzaldehyde (CDMB) is a critical pharmacophore intermediate,

widely utilized in the synthesis of isoquinoline alkaloids, Schiff base ligands, and targeted LSD1

inhibitors. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at

the C2 position relative to the aldehyde (C1) and methoxy groups (C3, C4).

This technical guide provides an in-depth mass spectrometry (MS) profiling framework for

CDMB. Unlike generic spectral databases, this document focuses on the mechanistic

fragmentation pathways, isotopic signatures, and experimental protocols required to validate

this compound's identity and purity in high-stakes pharmaceutical synthesis.

Part 1: Chemical Profile & Physico-Chemical
Properties
Before MS analysis, the analyte's fundamental properties must be established to optimize

ionization and detection parameters.
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Property Specification Relevance to MS

IUPAC Name
2-Chloro-3,4-

dimethoxybenzaldehyde
Target Analyte

Molecular Formula C₉H₉ClO₃ Determines Isotope Model

Exact Mass 200.0240 (for ³⁵Cl) Monoisotopic Peak (M⁺)

Molecular Weight 200.62 g/mol Average Mass

Chlorine Signature ³⁵Cl (75.8%) / ³⁷Cl (24.2%) Diagnostic 3:1 Ratio at M/M+2

Melting Point 71–74 °C Suitable for GC-MS Inlet

Solubility DCM, Methanol, Acetonitrile
Solvent choice for LC-MS/GC-

MS

Part 2: Instrumentation & Configuration
For structural elucidation and impurity profiling, Electron Ionization (EI) GC-MS is the gold

standard due to the rich fragmentation data it provides. Electrospray Ionization (ESI) LC-MS is

preferred for trace quantification in biological matrices.

Recommended GC-MS Parameters (Structural
Validation)

Inlet Temperature: 250 °C (Ensure rapid volatilization without thermal degradation).

Carrier Gas: Helium (1.0 mL/min, constant flow).

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m × 0.25mm ID.

Ion Source: Electron Impact (EI) at 70 eV.

Scan Range:m/z 40–400 (Captures molecular ion and lower mass aromatic fragments).

Solvent Delay: 3.0 min (To bypass solvent front).
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Part 3: Fragmentation Analysis & Mechanistic
Pathways
The mass spectrum of CDMB is characterized by a distinct isotopic cluster and a fragmentation

pattern driven by the stability of the aromatic ring and the lability of the aldehyde and methoxy

substituents.

The Molecular Ion Cluster (The Chlorine Fingerprint)
The most diagnostic feature is the molecular ion cluster. Unlike non-chlorinated veratraldehyde,

CDMB exhibits a "twin peak" signature:

m/z 200 (M⁺): Base peak (relative abundance depends on energy, typically high). Contains

³⁵Cl.

m/z 202 (M+2): Approximately 32-33% intensity of the M⁺ peak. Contains ³⁷Cl.[1]

Validation Rule: If the M+2 peak is absent or <10%, the sample is not chlorinated.

Primary Fragmentation Channels
α-Cleavage (Loss of H•):

The aldehyde hydrogen is lost to form the stable benzoyl cation.

Transition:m/z 200 → 199 (and 202 → 201).

Decarbonylation (Loss of CO):

Common in benzaldehydes; the benzoyl cation loses carbon monoxide.

Transition:m/z 199 → 171 (Phenyl cation species).

Methoxy Group Loss (Loss of •CH₃ or CH₂O):

Radical loss of a methyl group from the methoxy substituents.

Transition:m/z 200 → 185 (M - 15).
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Secondary loss of CO from methoxy phenols leads to m/z 157.

Visualization of Fragmentation Pathways
The following diagram maps the causal relationships between the parent ion and its daughters,

incorporating the chlorine isotope logic.

Molecular Ion (M+)
[C9H9ClO3]+

m/z 200 / 202 (3:1)

Benzoyl Cation (M-H)
[C9H8ClO3]+
m/z 199 / 201

- H• (Aldehyde)

Demethylated Cation (M-CH3)
[C8H6ClO3]+
m/z 185 / 187

- •CH3 (Methoxy)

Dechlorinated Ion
[C9H9O3]+

m/z 165

- Cl• (Minor)

Phenyl Cation (M-H-CO)
[C8H8ClO2]+
m/z 171 / 173

- CO (Decarbonylation)

Deep Fragmentation
(Ring opening/Loss of Cl)

m/z < 150

- CO

- CH3 / - Cl

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of 2-Chloro-3,4-dimethoxybenzaldehyde under

70 eV Electron Impact ionization.

Part 4: Diagnostic Peak List
Use this table to validate experimental spectra against theoretical expectations.
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m/z (Nominal) Ion Identity Formula
Relative
Intensity (Est.)

Interpretation

200 M⁺ (³⁵Cl) C₉H₉³⁵ClO₃ 100% (Base) Parent molecule.

202 M⁺ (³⁷Cl) C₉H₉³⁷ClO₃ ~32%

Critical QC

Check: Confirms

mono-

chlorination.

199 [M-H]⁺ C₉H₈³⁵ClO₃ High

Loss of aldehyde

proton (α-

cleavage).

185 [M-CH₃]⁺ C₈H₈³⁵ClO₃ Moderate

Loss of methyl

radical from

methoxy group.

171 [M-CHO]⁺ C₈H₈³⁵ClO₂ High

Loss of formyl

radical or (H +

CO).

157 [M-CHO-CH₃]⁺ C₇H₅³⁵ClO₂ Moderate

Sequential loss

of carbonyl and

methyl.

137 [M-CO-Cl]⁺ C₈H₉O₂ Low

Loss of CO and

Chlorine (rare

but possible).

Part 5: Experimental Workflow & Quality Control
To ensure data integrity, the following workflow integrates sample preparation with rigorous QC

checkpoints.
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Raw Sample
(Solid Powder)

Sample Prep
Dissolve in DCM/MeOH

(1 mg/mL)
Filtration

0.22 µm PTFE
GC-MS Analysis

(EI, 70eV)

QC Check 1:
Isotope Ratio

(202/200 ~ 32%)Fail (Re-prep)

QC Check 2:
Impurity Scan

(Isomers/Start Mat)

Pass Final Validation
Report

Pass
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Figure 2: Step-by-step experimental workflow for MS validation of CDMB.

Quality Control Criteria
Isomer Differentiation: The 6-chloro isomer (2-chloro-4,5-dimethoxybenzaldehyde) has an

identical mass. Differentiation requires retention time comparison (GC) or NMR. In GC, the

ortho-chloro substituent (2-Cl) in CDMB often creates steric hindrance with the aldehyde,

potentially altering retention time compared to the meta/para substituted isomers.

Starting Material Carryover: Monitor for Veratraldehyde (m/z 166). If a peak at 166 appears

without the 200/202 cluster, chlorination was incomplete.

Over-Chlorination: Monitor for Dichloro-derivatives (m/z 234, M+4 pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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